molecular formula C7H2F4O B053982 3,4,5-Trifluorobenzoyl fluoride CAS No. 121579-84-8

3,4,5-Trifluorobenzoyl fluoride

Cat. No.: B053982
CAS No.: 121579-84-8
M. Wt: 178.08 g/mol
InChI Key: CQWIVVNUSYSMNJ-UHFFFAOYSA-N
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Description

3,4,5-Trifluorobenzoyl fluoride (C₇H₂F₄O) is a fluorinated aromatic acyl fluoride characterized by three fluorine atoms at the 3rd, 4th, and 5th positions on the benzene ring and an acyl fluoride (-COF) functional group. This compound is of significant interest in pharmaceutical and agrochemical synthesis due to the electron-withdrawing nature of fluorine substituents, which enhance the electrophilicity of the carbonyl group, making it a versatile intermediate for nucleophilic acyl substitutions.

Key properties inferred from structurally similar compounds include:

  • Reactivity: Acyl fluorides are generally less reactive than acyl chlorides but more stable under hydrolytic conditions.
  • Safety: Likely classified as corrosive (UN Hazard Class 8), similar to 3,4,5-trifluorobenzoyl chloride, with risk phrases R34 (causes burns) .

Properties

CAS No.

121579-84-8

Molecular Formula

C7H2F4O

Molecular Weight

178.08 g/mol

IUPAC Name

3,4,5-trifluorobenzoyl fluoride

InChI

InChI=1S/C7H2F4O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H

InChI Key

CQWIVVNUSYSMNJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)F)F)C(=O)F

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=O)F

Synonyms

Benzoyl fluoride, 3,4,5-trifluoro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position Isomers

The positions of fluorine substituents significantly influence electronic properties and applications.

Compound Substituent Positions Functional Group Key Findings Reference
3,4,5-Trifluorobenzoyl fluoride 3,4,5-F₃ Acyl fluoride Predicted high electrophilicity due to symmetrical fluorine distribution. Potential use in pharmaceuticals (e.g., cytotoxic derivatives).
2,3,4-Trifluorobenzoyl derivative 2,3,4-F₃ Acyl (in a larger molecule) Exhibited 31.5% yield in final deprotection step and potent cytotoxicity against HCT116, QG56, and DU145 cancer cell lines.
2,4,5-Trifluorobenzoic acid 2,4,5-F₃ Carboxylic acid Synthesized via hydrolysis of acyl fluoride with 15% yield; used as an intermediate for quinolone antibiotics.

Analysis :

  • The 3,4,5-trifluoro isomer’s symmetrical structure may enhance metabolic stability compared to asymmetrical isomers like 2,4,5-F₃ .
  • Cytotoxicity in 2,3,4-F₃ derivatives suggests that substituent positioning affects target binding, which could guide drug design for 3,4,5-F₃ analogs .

Functional Group Variations

The nature of the functional group (acyl fluoride, chloride, or aldehyde) dictates reactivity and applications.

Compound Functional Group Reactivity Profile Applications Reference
This compound Acyl fluoride Moderate reactivity; hydrolytically stable Pharmaceutical intermediates, agrochemicals.
3,4,5-Trifluorobenzoyl chloride Acyl chloride High reactivity; prone to hydrolysis Versatile acylating agent in synthesis.
3,4,5-Trifluorobenzaldehyde Aldehyde Susceptible to oxidation and nucleophilic attack Building block for fluorinated polymers and ligands.

Analysis :

  • Acyl fluorides are preferable for reactions requiring slower kinetics, while chlorides are ideal for rapid acylations .
  • Aldehydes like 3,4,5-trifluorobenzaldehyde are more suited for condensation reactions compared to acyl fluorides .

Halogen-Substituted Analogs

Replacement of fluorine with chlorine alters electronic and steric properties.

Compound Substituents Key Differences Reference
This compound 3,4,5-F₃, -COF Lower reactivity but higher hydrolytic stability; reduced toxicity vs. chlorides.
2,3,4-Trichloro-5-fluorobenzoic chloride 2,3,4-Cl₃, 5-F, -COCl Higher reactivity due to chlorine’s superior leaving-group ability; corrosive.
2,3,5-Trichloro-4-methyl-benzotrifluoride 2,3,5-Cl₃, -CF₃ Trifluoromethyl group introduces steric bulk, reducing electrophilicity.

Analysis :

  • Chlorinated analogs are more reactive but pose greater safety risks (e.g., corrosivity) .
  • Trifluoromethyl groups (e.g., in benzotrifluorides) provide strong electron-withdrawing effects but limit further functionalization .

Analysis :

  • Symmetrical fluorination (e.g., 3,4,5-F₃) may simplify purification compared to asymmetrical isomers.
  • Low yields in 2,4,5-F₃ synthesis highlight the difficulty of controlling regioselectivity in fluorination .

Q & A

Q. What are the standard synthetic routes for preparing 3,4,5-trifluorobenzoyl fluoride, and how are yields optimized?

The compound is typically synthesized via fluorination of benzoyl chloride derivatives. A validated method involves reacting 3,4,5-trifluorobenzoyl chloride with potassium fluoride (KF) in tetramethylene sulfone (TMSO₂) under controlled conditions, followed by hydrolysis to isolate the fluoride . Key optimization steps include:

  • Catalyst selection : DMAP (4-dimethylaminopyridine) enhances acylation efficiency in intermediate steps .
  • Temperature control : Distillation at 65–70°C under reduced pressure (25 mmHg) minimizes decomposition .
  • Purification : Hydrolysis and filtration yield crystalline products with ~65% purity.

Q. How is this compound characterized structurally and functionally?

Analytical methods include:

  • NMR spectroscopy : ¹H-NMR (δ 7.04–7.82 ppm) confirms aromatic proton environments, while ¹⁹F-NMR identifies fluorine substituents .
  • Mass spectrometry (MS) : A molecular ion peak at m/z 176 (M⁺) confirms the molecular weight .
  • Reactivity assays : Hydrolysis kinetics in aqueous buffers (pH 7–9) are monitored via conductivity measurements to assess stability .

Q. What safety protocols are critical when handling this compound?

As a corrosive and moisture-sensitive compound:

  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats are mandatory .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (classified as hazardous under GHS Category 8) .
  • Spill management : Neutralize with sodium bicarbonate and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How can conflicting reactivity data in fluorobenzoyl fluoride derivatives be resolved?

Discrepancies in substitution reactivity (e.g., para vs. meta fluorine activation) arise from electronic effects. Methodological approaches include:

  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict nucleophilic attack sites .
  • Kinetic isotope effects (KIE) : Deuterium labeling at reactive positions to distinguish mechanistic pathways .
  • Comparative studies : Contrasting this compound with analogs like 2,4,5-trifluorobenzoyl chloride to isolate steric vs. electronic factors .

Q. What strategies improve the bioactivity of this compound derivatives in anticancer studies?

Structural modifications for enhanced cytotoxicity:

  • Acylation : Introduce 2'-N-(2,3,4-trifluorobenzoyl) groups via a three-step process (allylation, acylation, deprotection) to increase cell membrane permeability .
  • In vitro testing : Screen derivatives against HCT116 (colon), QG56 (lung), and DU145 (prostate) cancer lines using MTT assays .
  • SAR analysis : Correlate fluorine substitution patterns (e.g., 3,4,5- vs. 2,4,5-trifluoro) with IC₅₀ values to identify optimal pharmacophores .

Q. How can hydrolysis byproducts of this compound be minimized in aqueous reaction systems?

Mitigation strategies involve:

  • Solvent selection : Use aprotic solvents (e.g., THF or DCM) to reduce water interaction .
  • Additives : Incorporate molecular sieves or desiccants to absorb residual moisture .
  • Low-temperature kinetics : Conduct reactions at 0–5°C to slow hydrolysis rates without compromising yields .

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